molecular formula C9H9ClN2 B12848241 2-Amino-2-(4-chlorophenyl)propanenitrile

2-Amino-2-(4-chlorophenyl)propanenitrile

Cat. No.: B12848241
M. Wt: 180.63 g/mol
InChI Key: XHKHEJOQRCPUDU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H9ClN2. It is a nitrile derivative that features an amino group and a 4-chlorophenyl group attached to a propanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl cyanide with ammonia or an amine under specific conditions. One common method includes the use of a base such as sodium or potassium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-chlorophenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(4-chlorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-2-(4-bromophenyl)propanenitrile
  • 2-Amino-2-(4-fluorophenyl)propanenitrile
  • 2-Amino-2-(4-methylphenyl)propanenitrile

Comparison: 2-Amino-2-(4-chlorophenyl)propanenitrile is unique due to the presence of the chloro group, which can influence its reactivity and interactions. Compared to its bromine, fluorine, and methyl analogs, the chloro derivative may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-amino-2-(4-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H9ClN2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5H,12H2,1H3

InChI Key

XHKHEJOQRCPUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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